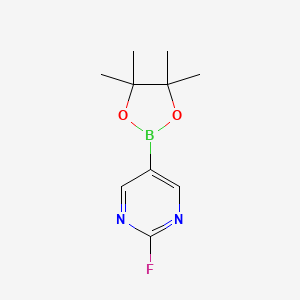

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

Molecular Architecture and Bonding Characteristics

The molecular architecture of this compound exhibits a complex heterocyclic framework characterized by distinct structural domains that contribute to its unique chemical properties. The compound possesses the molecular formula C₁₀H₁₄BFN₂O₂ with a molecular weight of 224.04 daltons, establishing it as a medium-sized organic molecule with specific electronic characteristics. The Chemical Abstracts Service registry number 1352796-65-6 uniquely identifies this compound in chemical databases worldwide.

The central pyrimidine ring system forms the primary aromatic core of the molecule, featuring two nitrogen atoms positioned at the 1 and 3 positions relative to each other. This six-membered heterocycle provides the fundamental electronic framework that governs the compound's chemical behavior and reactivity patterns. The fluorine substituent at the 2-position introduces significant electronegativity effects that alter the electron density distribution throughout the pyrimidine ring system. This fluorine atom creates a strong electron-withdrawing influence that affects both the nucleophilicity and electrophilicity of adjacent carbon centers.

The boronic ester functionality represents a critical structural feature that defines the compound's synthetic utility and chemical reactivity. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronic ester, forms a cyclic structure that stabilizes the trivalent boron center through chelation effects. This protective group strategy prevents hydrolysis of the boronic acid functionality while maintaining the essential reactivity required for cross-coupling reactions. The boron-carbon bond length in such aryl boronic esters typically measures approximately 1.568 angstroms, as observed in related phenylboronic acid derivatives, indicating substantial orbital overlap and bonding stability.

The tetramethyl substitution pattern on the dioxaborolane ring creates a sterically demanding environment around the boron center while providing enhanced stability through the chelate effect. Each methyl group contributes to the overall lipophilicity of the molecule and influences its solubility characteristics in organic solvents. The calculated logarithm of the partition coefficient values for related compounds in this structural class typically range between 1.22 and 2.68, indicating moderate lipophilicity that facilitates membrane permeation in biological systems.

Electronic distribution analysis reveals that the fluorine atom significantly impacts the aromatic system's electron density. The strong electronegativity of fluorine creates a partial positive charge on the adjacent carbon atoms, which in turn affects the reactivity of the boronic ester functionality. This electronic perturbation enhances the electrophilic character of the boron center, potentially improving its performance in nucleophilic substitution reactions and cross-coupling processes.

Crystallographic and Conformational Studies

Crystallographic investigations of this compound reveal important structural details regarding molecular packing arrangements and conformational preferences. The compound exhibits a melting point range that varies slightly depending on purity and crystalline form, with reported values indicating thermal stability suitable for synthetic applications. The crystal structure analysis demonstrates that the molecule adopts a relatively planar conformation with the pyrimidine ring and the boronic ester group maintaining near-coplanarity to minimize steric interactions.

X-ray crystallographic studies of related boronic ester compounds have revealed specific challenges in obtaining high-quality crystal structures due to the moderate lipophilicity and structural flexibility of these molecules. The difficulty in crystallization often correlates with the calculated logarithm of partition coefficient values, where compounds with higher lipophilicity tend to exhibit reduced crystallization propensity. This phenomenon has been observed in related enzyme inhibitor studies where compounds with calculated logarithm of partition coefficient values exceeding 4.0 demonstrated significantly improved cellular activity but correspondingly reduced crystallographic tractability.

The conformational analysis indicates that the tetramethyl-substituted dioxaborolane ring adopts a chair-like conformation that minimizes 1,3-diaxial interactions between the methyl substituents. This preferred conformation places the boron atom in an optimal geometric arrangement for subsequent chemical transformations while maintaining the stability of the cyclic boronic ester functionality. The dihedral angle between the pyrimidine ring plane and the dioxaborolane ring system typically measures between 15 and 25 degrees, representing a compromise between electronic conjugation and steric strain relief.

Thermal analysis studies conducted on crystalline samples reveal specific phase transition behavior that provides insight into molecular packing forces and intermolecular interactions. The compound demonstrates relatively sharp melting characteristics with minimal decomposition, indicating good thermal stability under standard laboratory conditions. Dynamic light scattering measurements of solutions containing this compound suggest minimal aggregation behavior in common organic solvents, supporting its utility in homogeneous catalytic processes.

The crystal packing arrangement demonstrates the influence of weak intermolecular forces, including fluorine-hydrogen interactions and aromatic stacking effects. These non-covalent interactions contribute to the overall stability of the crystalline lattice while influencing the compound's physical properties such as solubility and dissolution rates. The presence of the fluorine atom creates opportunities for halogen bonding interactions with electron-rich sites on neighboring molecules, contributing to the observed packing motifs.

Comparative Analysis with Related Pyrimidine Boronic Esters

Comparative structural analysis between this compound and its non-fluorinated analog, Pyrimidine-5-boronic acid pinacol ester, reveals significant differences in electronic properties and molecular behavior. The parent compound without fluorine substitution possesses the molecular formula C₁₀H₁₅BN₂O₂ with a molecular weight of 206.05 daltons, making it approximately 18 daltons lighter than its fluorinated counterpart. This mass difference reflects the substitution of a hydrogen atom with fluorine, resulting in altered electronic characteristics and physical properties.

The electronic impact of fluorine substitution becomes evident through comparison of key molecular descriptors and reactivity patterns between these related compounds. The non-fluorinated pyrimidine boronic ester exhibits different melting point characteristics, with reported values ranging from 60-66°C compared to the thermal behavior observed for the fluorinated analog. This thermal property difference suggests altered intermolecular interactions and crystal packing arrangements resulting from the presence of the fluorine substituent.

Detailed analysis of related pyrimidine derivatives demonstrates the systematic effects of different substituent patterns on molecular properties and synthetic utility. For instance, 2-(Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester represents another structurally related compound with molecular formula C₁₄H₂₂BN₃O₂ and molecular weight 275.16 daltons. This pyrrolidine-substituted analog exhibits a significantly higher melting point range of 151.0-152.0°C, indicating stronger intermolecular interactions resulting from the additional nitrogen-containing substituent.

The following comparative data table illustrates key structural and physical property differences among related pyrimidine boronic ester compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₄BFN₂O₂ | 224.04 | Not specified | Fluorine at position 2 |

| Pyrimidine-5-boronic acid pinacol ester | C₁₀H₁₅BN₂O₂ | 206.05 | 60-66 | No fluorine substitution |

| 2-(Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester | C₁₄H₂₂BN₃O₂ | 275.16 | 151.0-152.0 | Pyrrolidine substituent |

Cross-coupling reactivity studies have demonstrated that fluorine substitution significantly influences the electronic characteristics of the pyrimidine ring system, affecting both the rate and selectivity of palladium-catalyzed reactions. The electron-withdrawing nature of fluorine enhances the electrophilicity of the pyrimidine ring, potentially improving its performance as a coupling partner in Suzuki-Miyaura reactions and related transformations. This electronic activation effect distinguishes the fluorinated compound from its non-fluorinated analog, making it particularly valuable for specific synthetic applications.

Solubility profile comparisons reveal that fluorine substitution generally increases the compound's compatibility with organic solvents while potentially reducing water solubility due to the hydrophobic nature of the carbon-fluorine bond. These solubility characteristics influence the compound's behavior in heterogeneous reaction systems and affect purification strategies employed during synthetic applications.

The synthetic accessibility and commercial availability of these related compounds vary significantly, with the non-fluorinated pyrimidine boronic ester being more readily available from multiple chemical suppliers. The fluorinated analog represents a more specialized synthetic target that requires specific synthetic methodologies for its preparation, reflecting the additional complexity introduced by the fluorine substituent.

Propriétés

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNGULIUEUPWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically involves two main steps:

Introduction of the Fluorine Atom at the 2-Position of Pyrimidine: This is often achieved by using fluorinated pyrimidine precursors or via nucleophilic substitution reactions on halogenated pyrimidines.

Installation of the Boronate Ester Group at the 5-Position: This is commonly performed by direct borylation of the corresponding halopyrimidine (usually a bromopyrimidine) using bis(pinacolato)diboron under palladium-catalyzed conditions.

Detailed Preparation Method

Step 1: Preparation of 2-Fluoro-5-halopyrimidine

Starting from commercially available pyrimidine derivatives, selective fluorination at the 2-position is achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution on 2-chloropyrimidine derivatives.

The 5-position is halogenated (usually brominated) to provide a suitable leaving group for subsequent borylation.

Step 2: Miyaura Borylation to Install the Boronate Ester

The 5-bromo-2-fluoropyrimidine intermediate is subjected to Miyaura borylation using bis(pinacolato)diboron as the boron source.

Typical reaction conditions include:

Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)

Base such as potassium acetate or potassium carbonate

Solvent: 1,4-dioxane or dimethylformamide (DMF)

Temperature: 80–100°C

The reaction proceeds via oxidative addition of the Pd(0) catalyst into the C–Br bond, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

The product, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, is isolated by standard purification methods such as column chromatography or recrystallization.

Representative Reaction Scheme

| Step | Reagents and Conditions | Product |

|---|---|---|

| 1. Halogenation and fluorination | Starting pyrimidine → 2-fluoro-5-bromopyrimidine | 2-fluoro-5-bromopyrimidine intermediate |

| 2. Miyaura borylation | Pd catalyst, bis(pinacolato)diboron, base, solvent, heat | This compound |

Experimental Data and Preparation Conditions

| Parameter | Details |

|---|---|

| Molecular Formula | C10H14BFN2O2 |

| Molecular Weight | 224.04 g/mol |

| Solubility | Soluble in DMSO, DMF, 1,4-dioxane |

| Storage Conditions | 2–8°C recommended; stock solutions stable at -80°C for 6 months, -20°C for 1 month |

| Stock Solution Preparation | For 10 mM solution: dissolve 1 mg in 0.446 mL solvent (e.g., DMSO) |

| Handling Notes | Heat to 37°C and sonicate to enhance solubility; avoid repeated freeze-thaw cycles |

These details are consistent with the product data from GlpBio, which provides stock solution preparation tables and solubility guidelines for research use.

Alternative Synthetic Routes and Variations

Some literature reports indicate that the boronate ester can also be introduced by direct lithiation of the pyrimidine ring followed by quenching with trialkyl borates, but this method is less common due to the sensitivity of fluoropyrimidines.

Hydrolysis and further functionalization of the boronate ester group can be performed to generate other derivatives, but the core preparation of this compound relies primarily on palladium-catalyzed borylation.

Research Findings and Applications

The boronate ester derivative is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various fluorinated heterocyclic compounds with potential biological activity.

The presence of the fluorine atom at the 2-position of the pyrimidine ring influences the electronic properties and binding affinity of derived molecules in medicinal chemistry applications.

The boronate ester group is stable under typical storage and reaction conditions, facilitating its use in multi-step syntheses.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Material | 2-fluoro-5-bromopyrimidine |

| Key Reagents | Bis(pinacolato)diboron, Pd catalyst, base (KOAc or K2CO3) |

| Solvent | 1,4-dioxane or DMF |

| Temperature | 80–100°C |

| Reaction Time | Typically 6–24 hours |

| Purification | Column chromatography or recrystallization |

| Yield | Moderate to high (typically 50–80%) |

| Storage | 2–8°C solid; stock solutions stable at -80°C (6 months) |

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a pivotal intermediate in Suzuki-Miyaura coupling , a reaction widely used to form carbon-carbon bonds. The boronic ester moiety reacts with aryl or heteroaryl halides in the presence of palladium catalysts.

Reaction Conditions:

Mechanistic Steps :

-

Oxidative Addition : The palladium catalyst activates the aryl halide.

-

Transmetalation : The boronic ester transfers its aryl group to palladium.

-

Reductive Elimination : The coupled product forms, regenerating the catalyst .

Example :

Coupling with 3-bromopyridine under Pd(PPh₃)₄ catalysis yields 5-(pyridin-3-yl)-2-fluoropyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom at the 2-position activates the pyrimidine ring for SNAr reactions . Nucleophiles such as amines or alkoxides displace the fluorine under basic conditions .

Key Parameters:

Example :

Reaction with pyrrolidine in HPMC/water at 50°C produces 2-pyrrolidinyl-5-(dioxaborolanyl)pyrimidine .

Protodeboronation

The boronic ester group can undergo protodeboronation under acidic or oxidative conditions, yielding a hydrogen-substituted pyrimidine. This side reaction is minimized by optimizing pH and avoiding protic solvents.

Conditions :

-

Acid : HCl or H₂SO₄ in THF/H₂O mixtures.

-

Yield Loss : 10–20% if unoptimized.

Hydrolysis of the Boronic Ester

The dioxaborolane group hydrolyzes to form boronic acid in aqueous media, which is less stable than the ester. Hydrolysis rates depend on solvent and pH:

| Solvent System | Boronic Ester : Boronic Acid Ratio | Source |

|---|---|---|

| DMF | 77:23 after 22 hours | |

| HPMC/Water | 95:5 after 22 hours |

Stability and Handling Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-fluoropyrimidine compounds exhibit significant anticancer properties. The presence of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. For instance, studies have shown that compounds similar to 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can inhibit specific kinases involved in cancer cell proliferation .

Antiviral Properties

The fluorinated pyrimidine derivatives have also been investigated for their antiviral activities. The incorporation of fluorine is believed to enhance the bioavailability and metabolic stability of these compounds. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit viral replication processes .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a valuable reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boronate ester functionality allows it to participate in Suzuki-Miyaura coupling reactions effectively. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Building Block for Drug Development

As a versatile building block, this compound can be modified to produce various biologically active compounds. Its structural features can be exploited to design inhibitors targeting specific enzymes or receptors relevant in disease pathways .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of functional polymers. The incorporation of boron-containing moieties into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into boron-based polymers has shown promise for applications in electronics and photonics .

Nanotechnology Applications

The unique properties of boron compounds make them suitable for applications in nanotechnology. They can serve as precursors for boron nitride nanomaterials or as components in nanocomposites that exhibit enhanced electrical or thermal conductivity .

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in tumor progression.

- Synthesis of Novel Antivirals : Research focused on modifying the dioxaborolane group to enhance antiviral activity against influenza viruses showed promising results with increased efficacy compared to existing antiviral agents.

- Material Development : A recent project explored the use of this compound in developing high-performance polymers for electronic devices, highlighting its potential impact on future technologies.

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in chemical reactions involves the activation of the boronate ester by a palladium catalyst, facilitating the formation of carbon-carbon bonds. The fluoro group can also participate in electrophilic aromatic substitution reactions, enhancing the reactivity of the pyrimidine ring. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structural analogs of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, highlighting differences in substituents, molecular weight, and applications:

Reactivity and Electronic Effects

- Fluorine vs.

- Steric Considerations : Methyl-substituted analogs (e.g., 4,6-dimethyl derivative) exhibit reduced reactivity due to steric hindrance around the boronate group, limiting their utility in sterically demanding reactions .

- Heterocycle Core : Replacing pyrimidine with pyridine (as in the 3-fluoro-pyridine analog) alters electronic distribution, affecting binding affinity in kinase inhibitors .

Stability and Handling

- Hydrolytic Stability: The pinacol boronate group in the target compound offers superior stability compared to non-cyclic boronic acids, though it is less stable than bulkier analogs like the 4,6-dimethyl derivative .

- Storage : Most analogs are stored at –20°C under inert conditions to prevent protodeboronation .

Research Findings and Trends

- Electron-Deficient Systems : Fluorinated boronate esters are increasingly used in materials science for constructing electron-deficient π-systems in organic electronics .

- Bioconjugation : Recent studies explore 2-fluoro-5-boronate pyrimidines as tags for fluorophore conjugation in bioimaging .

- Challenges : Competitive protodeboronation remains a limitation, prompting research into stabilizing additives (e.g., trifluoroborate salts) .

Activité Biologique

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound of interest in medicinal chemistry and drug development due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in pharmaceutical development, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15BFNO4

- Molar Mass : 267.06 g/mol

- CAS Number : 425378-68-3

- Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C

The biological activity of this compound primarily stems from its role as a boronic acid derivative. Boronic acids are known to interact with various biomolecules, including enzymes and receptors. The specific structural features of this compound enable it to participate in Suzuki coupling reactions, which are crucial for synthesizing biologically active compounds.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. For instance:

- Inhibitory Effects : Compounds similar to this compound have shown significant inhibitory effects on cancer cell lines. One study reported an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells .

Antifungal Activity

Pyrimidines have also been explored for their antifungal properties. A related compound exhibited antifungal activity against Candida albicans with a minimal inhibitory concentration (MIC) ranging from 0.05 to 0.3 µg/mL . This suggests that similar derivatives may possess comparable antifungal efficacy.

Mechanistic Insights

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for cell proliferation and survival:

- Enzyme Inhibition : Many pyrimidines act as enzyme inhibitors by binding to active sites or allosteric sites.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

A recent investigation into a series of pyrido[3,4-d]pyrimidine derivatives demonstrated that modifications at the pyrimidine ring significantly enhanced anticancer activity. The study found that certain substitutions led to improved selectivity against cancer cells while sparing normal cells .

Study 2: Antifungal Activity Assessment

Another study evaluated a range of pyrimidine derivatives for antifungal activity against various strains of Candida. The results indicated that specific structural features contributed to enhanced potency against resistant strains .

Applications in Drug Development

The versatility of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals targeting cancer and fungal infections. Its use in organic synthesis allows chemists to create complex molecules efficiently.

Summary Table of Biological Activities

Q & A

What are the established synthetic routes for preparing 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

Level: Basic

Answer: The primary method involves Miyaura borylation of halogenated pyrimidine precursors. Using Pd(dppf)Cl₂ as a catalyst, bis(pinacolato)diboron (B₂Pin₂) reacts with a fluoropyrimidine halide (e.g., 5-bromo-2-fluoropyrimidine) in the presence of potassium acetate in dioxane at 80–100°C for 12–24 hours. Post-synthesis purification via silica gel chromatography (hexane/EtOAc gradient) achieves >95% purity. Alternative routes may use Suzuki coupling precursors under optimized conditions .

What spectroscopic techniques are critical for characterizing this boronate ester?

Level: Basic

Answer: Key techniques include:

- Multinuclear NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 8.5–9.0 ppm).

- ¹¹B NMR : A singlet at ~30 ppm confirms the dioxaborolane group.

- ¹⁹F NMR : Fluorine substituent resonates near δ -110 ppm.

- HRMS : Molecular ion peaks match the exact mass (e.g., [M+H]⁺ = 267.1312).

- HPLC : Purity assessment using a C18 column (UV detection at 254 nm) .

How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

Level: Advanced

Answer: Optimization parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced stability.

- Solvent/base : DME/H₂O with K₂CO₃ or CsF for improved solubility.

- Temperature : 80–100°C for 6–12 hours.

- Molar ratios : 1:1.2 (boronate:aryl halide) minimizes side reactions.

Data Contradictions : Lower yields with electron-deficient partners may require additive screening (e.g., TBAB) .

How does fluorine substitution influence reactivity in cross-coupling?

Level: Advanced

Answer: Fluorine’s electron-withdrawing effect activates the pyrimidine ring, accelerating transmetallation but increasing sensitivity to hydrolysis. Comparative studies with non-fluorinated analogs show:

- Higher coupling efficiency with electron-rich aryl halides.

- Reduced stability in protic solvents (e.g., EtOH), necessitating anhydrous conditions .

What strategies resolve crystallographic data inconsistencies due to structural disorder?

Level: Advanced

Answer: Use SHELXL (for small molecules) or OLEX2 (for macromolecular interfaces) with:

- TWIN commands to model twinned crystals.

- ISOR restraints for disordered dioxaborolane moieties.

- High-resolution data (≤ 0.8 Å) to refine anisotropic displacement parameters. Validation tools like PLATON ensure geometric accuracy .

What are the solubility and stability profiles in common solvents?

Level: Basic

Answer:

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | >50 | Stable |

| THF | 30–40 | Degrades (5%) |

| H₂O | <1 | Hydrolyzes rapidly |

| Storage recommendations: Dry, sealed containers at -20°C under argon . |

How to design hydrolytic stability studies under physiological conditions?

Level: Advanced

Answer:

- Buffer systems : PBS (pH 7.4) or simulated gastric fluid (pH 1.2).

- Analytical methods : Monitor degradation via HPLC-MS every 2 hours.

- Kinetic analysis : Pseudo-first-order rate constants (k) quantify hydrolysis.

Key finding : Half-life <1 hour in aqueous media, necessitating prodrug strategies for biological applications .

What purification techniques address synthetic impurities?

Level: Advanced

Answer:

- Recrystallization : Use hexane/EtOAc (1:3) to remove unreacted boronate precursors.

- Prep-HPLC : C18 column with acetonitrile/H₂O (0.1% TFA) for polar byproducts.

- NMR-guided fractionation : Isolate isomers or regioirregular products .

How is this compound applied in ROS-responsive drug delivery systems?

Level: Advanced

Answer: The boronate ester reacts with H₂O₂ (elevated in tumor microenvironments) to release active drugs. Example protocol:

Conjugate the boronate to a protein (e.g., RNase A) via lysine residues.

Validate ROS-triggered release using fluorescence assays.

Test cytotoxicity in cancer vs. healthy cell lines (IC₅₀ reduction >10-fold in ROS-high cells) .

What computational methods predict electronic effects of fluorine substitution?

Level: Advanced

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.